2-Iodo-4-methylbenzoic acid
Overview
Description
2-Iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da . It is also known by other names such as 2-Iod-4-methylbenzoesäure in German, Acide 2-iodo-4-méthylbenzoïque in French, and Benzoic acid, 2-iodo-4-methyl- in English .
Synthesis Analysis
The synthesis of 2-Iodo-4-methylbenzoic acid involves multiple steps . One method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained were purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-methylbenzoic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The structure can be further analyzed using NMR and MS (GC) spectra .Chemical Reactions Analysis
The chemical reactions involving 2-Iodo-4-methylbenzoic acid are complex and can involve multiple steps . For instance, new isocoumarins were prepared efficiently from 2-iodobenzoic acid derivatives and hept-1-yne in a Sonogashira reaction, followed by spontaneous cyclization .Physical And Chemical Properties Analysis
2-Iodo-4-methylbenzoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a molecular weight of 262.05 .Scientific Research Applications
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Chemical Synthesis
- Application : 2-Iodo-4-methylbenzoic acid is used as a reagent in chemical synthesis . It’s often used in the formation of more complex organic compounds.
- Method : The specific methods of application or experimental procedures can vary greatly depending on the desired end product. Typically, it might be used in a coupling reaction such as a Suzuki-Miyaura or Sonogashira reaction .
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Preparation of Methyl 2-Iodo-3-methylbenzoate
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Preparation of N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate (SGIMB)
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Preparation of Methyl 2-Iodo-3-methylbenzoate
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Preparation of 10,11-dihydro-10-oxodibenz [ b,f ]oxepin-4-acetic acid
Safety And Hazards
The safety data sheet for 2-Iodo-4-methylbenzoic acid indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-iodo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVUYAMRIXEZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401569 | |
Record name | 2-iodo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methylbenzoic acid | |
CAS RN |
1829-21-6 | |
Record name | 2-iodo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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